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molecular formula C9H7NO3S B1520867 Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate CAS No. 72752-81-9

Methyl 2-mercaptobenzo[d]oxazole-6-carboxylate

Cat. No. B1520867
M. Wt: 209.22 g/mol
InChI Key: FMCZQIFKXIGAFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08153813B2

Procedure details

Methyl 4-amino-3-hydroxybenzoate (16.7 g, 100 mmol, Chemical Abstracts number 63435-16-5, available from Alfa Chemicals, 26 Parkridge Rd, Ward Hill, Mass. 01835-8099) and potassium O-ethyl carbonodithioate (20.8 g, 130 mmol) were combined in pyridine (100 mL) and refluxed for two hours. The reaction mixture was cooled to ambient temperature and the product was filtered, washed with water, and dried in a vacuum oven overnight at 45° C. to afford the title compound. 1H NMR (300 MHz, DMSO-d6) δ ppm 3.87 (d, 3 H) 7.34 (d, J=8.33 Hz, 1 H) 7.92 (d, J=1.59 Hz, 1 H) 7.97 (dd, J=12.69, 1.59 Hz, 1 H); MS (ESI−)m/z 207.9 (M−H)−.
Name
Methyl 4-amino-3-hydroxybenzoate
Quantity
16.7 g
Type
reactant
Reaction Step One
Quantity
20.8 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[C:13]([S-])(=[S:17])OCC.[K+]>N1C=CC=CC=1>[S:17]=[C:13]1[NH:1][C:2]2[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=2[O:12]1 |f:1.2|

Inputs

Step One
Name
Methyl 4-amino-3-hydroxybenzoate
Quantity
16.7 g
Type
reactant
Smiles
NC1=C(C=C(C(=O)OC)C=C1)O
Step Two
Name
Quantity
20.8 g
Type
reactant
Smiles
C(OCC)(=S)[S-].[K+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed for two hours
Duration
2 h
FILTRATION
Type
FILTRATION
Details
the product was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven overnight at 45° C.
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
S=C1OC2=C(N1)C=CC(=C2)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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